Valategrast hydrochloride is derived from a class of compounds known as cyclic peptides, which are characterized by their unique ring structures that enhance stability and biological activity. This compound belongs to the broader category of immunomodulators and anti-inflammatory agents, making it a candidate for treating diseases such as asthma, multiple sclerosis, and inflammatory bowel diseases .
The synthesis of Valategrast hydrochloride involves several key steps that typically include peptide coupling reactions and cyclization processes. A common synthetic route includes:
Valategrast hydrochloride has a complex molecular structure characterized by a series of interconnected rings and functional groups that facilitate its interaction with integrins. The molecular formula is represented as CHClNOS, with a molecular weight of approximately 470.85 g/mol.
The stereochemistry is crucial for its binding efficacy, with specific conformations required for optimal interaction with integrin receptors .
Valategrast hydrochloride participates in several chemical reactions relevant to its synthesis and modification:
Understanding these reactions is essential for developing synthetic routes or modifying the compound for enhanced efficacy.
Valategrast hydrochloride functions primarily as an antagonist of integrins α4β1 and α4β7. By binding to these receptors on leukocytes, it prevents their interaction with ligands such as vascular cell adhesion molecule-1 (VCAM-1) and mucosal addressin cell adhesion molecule-1 (MAdCAM-1). This blockade inhibits leukocyte adhesion and migration into tissues, thereby reducing inflammation.
Valategrast hydrochloride exhibits several notable physical and chemical properties:
These properties are critical for formulation development in pharmaceutical applications .
Valategrast hydrochloride has significant potential across various scientific domains:
Integrins are transmembrane receptors governing cell adhesion and signaling processes in immune responses. Among the 24 known heterodimeric integrins, α4β1 and α4β7 are particularly significant in leukocyte trafficking and inflammation [3]. Valategrast hydrochloride simultaneously inhibits both integrins through competitive binding at the MIDAS domain, disrupting interactions between leukocytes and endothelial adhesion molecules VCAM-1 (via α4β1) and MAdCAM-1 (via α4β7) [1] [8]. This dual mechanism offers broader immunomodulatory effects compared to selective antagonists like vedolizumab (which exclusively targets α4β7) [3].
Table 1: Key Integrin Antagonists in Clinical Development
Compound | Primary Target(s) | Therapeutic Area | Chemical Class |
---|---|---|---|
Valategrast (R-411) | α4β1/α4β7 | Asthma, COPD | Small molecule |
Natalizumab | α4β1 | Multiple sclerosis | Monoclonal antibody |
Vedolizumab | α4β7 | Inflammatory bowel disease | Monoclonal antibody |
TR14035 | α4β1/α4β7 | Inflammatory diseases | Small molecule |
Carotegrast | α4 integrins | Ulcerative colitis | Small molecule (oral) |
Structural analyses reveal that Valategrast's L-phenylalanine-N-aroyl motif positions its carboxylic acid group to chelate the divalent cation (Mg²⁺) in the integrin MIDAS domain, inducing conformational changes that reduce affinity for natural ligands [2] [3]. This inhibition is reversible and concentration-dependent, with nanomolar IC~50~ values against both integrins [1] [4]. Preclinical studies demonstrate its efficacy in reducing inflammatory cell infiltration in murine models of asthma and allergic conjunctivitis, validating the dual-targeting approach [8].
Leukocyte migration into inflamed tissues follows a multistep paradigm: (1) tethering/rolling, (2) activation, (3) firm adhesion, and (4) transendothelial migration [8]. Valategrast hydrochloride primarily disrupts steps 2 and 3 by blocking α4 integrins:
Table 2: Binding Affinities of Valategrast Against Key Integrins
Integrin Target | Function in Leukocyte Trafficking | Valategrast IC~50~ |
---|---|---|
α4β1 (VLA-4) | Binds VCAM-1/fibronectin; mediates eosinophil/T-cell adhesion | Low nanomolar range [1] [2] |
α4β7 | Binds MAdCAM-1; directs gut-homing lymphocytes | Low nanomolar range [1] [2] |
β2 integrins | Not targeted (minimal effect on neutrophil recruitment) | >10 µM [8] |
Unlike β2 integrin antagonists (e.g., efalizumab), Valategrast preserves neutrophil-mediated immunity, potentially reducing infection risks [8]. Its small molecule design enables oral bioavailability—a significant advantage over monoclonal antibodies like natalizumab [3].
Allergic inflammation in asthma and COPD involves pathological TH2 cells and eosinophils. These cells express high levels of α4β1 integrins, making them prime targets for Valategrast [1] [8]:
Prevents eosinophil survival by blocking outside-in signaling through α4β1/VCAM-1 [8].
TH2 Cell Modulation:
Table 3: Preclinical Evidence for Valategrast in Allergic Inflammation Models
Study Model | Key Findings | Reference |
---|---|---|
Ovalbumin-induced murine asthma | 70% reduction in bronchoalveolar lavage eosinophils; decreased airway hyperresponsiveness | [1] |
Allergic conjunctivitis model | Inhibition of eosinophil infiltration into conjunctiva; reduced clinical scoring | [8] |
In vitro human eosinophil assays | Blocked adhesion to VCAM-1; inhibited transendothelial migration | [1] [8] |
Valategrast's impact extends beyond cellular adhesion: It disrupts eosinophil degranulation by inhibiting integrin-mediated outside-in signaling, reducing release of cytotoxic proteins (e.g., major basic protein) [8]. In TH2 cells, it interferes with immunological synapse formation, potentially modulating antigen presentation [3].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7